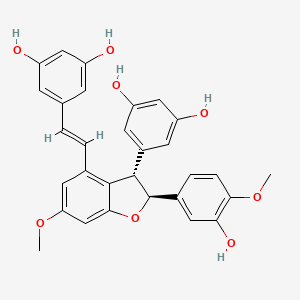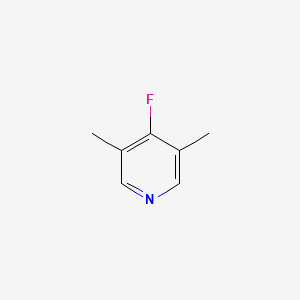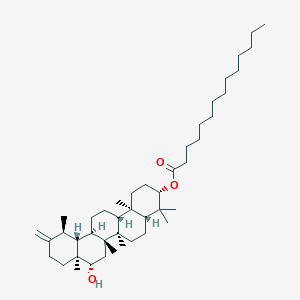
(4E)-2,2-Dimethyl-4-decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-2,2-Dimethyl-4-decene is an organic compound classified as an alkene. It features a double bond between the fourth and fifth carbon atoms in its decene chain, with two methyl groups attached to the second carbon atom. The “4E” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2,2-Dimethyl-4-decene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to yield the alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale catalytic processes. These methods often involve:
Catalytic Dehydration: Using catalysts such as alumina or silica to dehydrate alcohols to alkenes.
Olefin Metathesis: A process that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Analyse Chemischer Reaktionen
Types of Reactions: (4E)-2,2-Dimethyl-4-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
(4E)-2,2-Dimethyl-4-decene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential interactions with biological membranes and enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which (4E)-2,2-Dimethyl-4-decene exerts its effects depends on the specific reaction or application. For example:
Oxidation Reactions: The double bond undergoes electrophilic addition, forming an epoxide intermediate.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by a metal catalyst.
Substitution: The double bond reacts with halogens, forming a halonium ion intermediate that leads to the final haloalkane product.
Vergleich Mit ähnlichen Verbindungen
(4Z)-2,2-Dimethyl-4-decene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
2,2-Dimethyl-1-decene: An isomer with the double bond at a different position in the decene chain.
2,2-Dimethyl-4-nonene: A homologous compound with one fewer carbon atom in the chain.
Uniqueness: (4E)-2,2-Dimethyl-4-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it a valuable compound for studying the effects of alkene geometry on chemical behavior.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(E)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9+ |
InChI-Schlüssel |
HQDWNPKZYKUYFJ-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCC/C=C/CC(C)(C)C |
Kanonische SMILES |
CCCCCC=CCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)




